![molecular formula C17H22N4S B15283540 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the family of [1,2,4]triazino[5,6-b]indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimalarial, antidepressant, and antileishmanial agent.
Mechanism of Action
The mechanism of action of 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways within cells. For example, as an iron chelator, the compound binds to ferrous ions (Fe2+), reducing their availability for cellular processes. This can lead to the inhibition of DNA/RNA synthesis, cell respiration, and other vital functions, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but with an ethyl group instead of a butyl group.
9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline: Another tert-butyl-substituted heterocyclic compound with different biological activities.
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Contains a methyl group instead of a butyl group.
Uniqueness
The presence of both butyl and tert-butyl groups in 5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its lipophilicity and biological activity compared to similar compounds. This structural modification can lead to improved drug-like properties, such as better cell membrane permeability and increased metabolic stability .
Properties
Molecular Formula |
C17H22N4S |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
5-butyl-8-tert-butyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H22N4S/c1-5-6-9-21-13-8-7-11(17(2,3)4)10-12(13)14-15(21)18-16(22)20-19-14/h7-8,10H,5-6,9H2,1-4H3,(H,18,20,22) |
InChI Key |
IJFPGQMJLSHWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(C)(C)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
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